S-(4-Fluorophenyl)mercapturic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

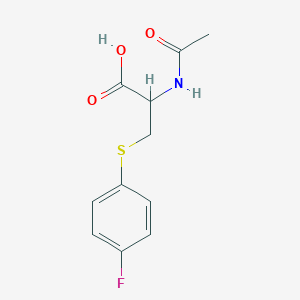

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid is a chemical compound known for its unique properties and applications in various scientific fields It is characterized by the presence of an acetamido group, a fluorophenyl group, and a sulfanylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid typically involves the reaction of 4-fluorothiophenol with N-acetylcysteine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols and other reduced derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-cysteine: Similar structure but lacks the fluorophenyl group.

4-Fluorothiophenol: Contains the fluorophenyl group but lacks the acetamido and sulfanylpropanoic acid moieties.

S-(4-Fluorophenyl)mercapturic acid: Similar structure but with different functional groups.

Uniqueness

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

S-(4-Fluorophenyl)mercapturic acid (CAS Number: 331-93-1) is a significant compound in the realm of biochemical research, particularly due to its role in the mercapturic acid pathway—a vital detoxification route for electrophilic compounds. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

Overview of this compound

This compound is a derivative of mercapturic acid formed through the conjugation of glutathione to 4-fluorophenyl compounds. This compound plays a crucial role in detoxifying xenobiotics and is indicative of exposure to certain chemicals. The formation of mercapturic acids is facilitated by enzymes such as glutathione transferases (GSTs), which catalyze the reaction between glutathione and electrophilic substrates .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzymatic Interaction : The compound acts as a substrate for GSTs, leading to the formation of less toxic metabolites that are more readily excreted from the body. The presence of the fluorophenyl group enhances its binding affinity to these enzymes, thereby influencing the detoxification process .

- Redox Reactions : The sulfanyl group in the structure allows participation in redox reactions, which can modulate the activity of other biomolecules and contribute to cellular signaling pathways.

Biological Activity and Toxicological Implications

Research indicates that this compound exhibits significant biological activity related to detoxification processes:

- Detoxification : The mercapturic acid pathway is crucial for processing electrophilic compounds that may pose a risk to cellular integrity. By converting these compounds into mercapturic acids, the body can effectively eliminate potentially harmful substances .

- Biomarker Potential : As a metabolite formed during detoxification, this compound has been studied as a potential biomarker for exposure to 4-fluorophenyl-containing compounds, which are prevalent in various industrial applications .

Case Studies

Several studies have highlighted the biological activity and implications of this compound:

- Detoxification Pathway Analysis : A study examined the metabolic fate of 4-fluorophenyl compounds in humans, demonstrating that urinary excretion levels of this compound correlate with exposure levels, suggesting its utility as a biomarker for monitoring environmental and occupational exposures .

- Enzyme Activity Characterization : Research focused on characterizing GSTs involved in the metabolism of this compound revealed variations in enzymatic activity among different populations, indicating genetic polymorphisms that may affect individual susceptibility to chemical exposures .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar mercapturic acids:

| Compound | Structure Features | Biological Role |

|---|---|---|

| This compound | Contains a fluorophenyl group; sulfanyl moiety | Detoxification; potential biomarker |

| N-Acetyl-L-cysteine | Lacks fluorophenyl group; contains acetyl group | Antioxidant; mucolytic agent |

| 4-Fluorothiophenol | Contains fluorophenyl; lacks acetamido group | Intermediate in organic synthesis |

Properties

IUPAC Name |

2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFMNCSNACXBFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392466 |

Source

|

| Record name | S-(4-Fluorophenyl)mercapturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-93-1 |

Source

|

| Record name | S-(4-Fluorophenyl)mercapturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.